
PNU-74654
Structure
3D Structure
Eigenschaften
CAS-Nummer |
113906-27-7 |
---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13- |
InChI-Schlüssel |
JJEDWBQZCRESJL-MOSHPQCFSA-N |
SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Isomerische SMILES |
CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide PNU-74654 |
Herkunft des Produkts |
United States |
Beschreibung
Significance of Wnt/β-Catenin Pathway Dysregulation in Disease Pathogenesis
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays critical roles in embryonic development, tissue homeostasis, cell proliferation, differentiation, and migration. mdpi.comresearchgate.netscbt.commdpi.comnih.govorigene.com In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors leads to the stabilization and accumulation of β-catenin in the cytoplasm. oncotarget.comresearchgate.netmdpi.com Subsequently, β-catenin translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate the expression of target genes involved in cell growth, proliferation, and survival. oncotarget.comresearchgate.netmdpi.comnih.gov
Dysregulation of the Wnt/β-catenin pathway is frequently observed in various diseases, most notably cancer. Aberrant activation of this pathway can lead to uncontrolled cell proliferation, inhibited apoptosis, and increased cell migration and invasion, contributing to tumor initiation and progression. mdpi.comtocris.comnih.govnih.govnih.govnih.govfrontiersin.orgnih.govscbt.com Mutations in key components of the pathway, such as APC or CTNNB1 (the gene encoding β-catenin), are common genetic alterations found in many cancers, including colorectal cancer and adrenocortical carcinoma. researchgate.netnih.govfrontiersin.orgaacrjournals.org Beyond cancer, Wnt/β-catenin pathway dysregulation has also been linked to other conditions, including neurodegenerative diseases and diabetic kidney disease. researchgate.netmdpi.comdovepress.comnih.gov
Overview of PNU-74654 as a Research Tool and Potential Therapeutic Agent
This compound serves as a valuable research tool for investigating the functional consequences of inhibiting the Wnt/β-catenin pathway. Its mechanism of action, specifically the disruption of the β-catenin/TCF interaction, allows researchers to probe the downstream effects of canonical Wnt signaling blockade. oncotarget.comresearchgate.netmdpi.comcaymanchem.comtocris.comabcam.com This targeted approach helps to delineate the specific roles of the β-catenin/TCF complex in various cellular processes and disease contexts.
The compound was identified through virtual and biophysical screening methods aimed at finding molecules that interfere with protein-protein interactions, specifically the binding of TCF to β-catenin. oncotarget.comresearchgate.nethellobio.com By competing for the same binding site on β-catenin, this compound effectively prevents the formation of the transcriptionally active β-catenin/TCF complex, thereby inhibiting the transcription of Wnt target genes. oncotarget.comresearchgate.netmdpi.com
Given the significant involvement of the Wnt/β-catenin pathway in numerous diseases, this compound also holds potential as a therapeutic agent. Preclinical studies have explored its effects in various cancer models, demonstrating its ability to reduce cell viability, induce apoptosis, and inhibit proliferation and migration. mdpi.comnih.govnih.govnih.govnih.govmdpi.com These findings highlight this compound as a promising lead compound for the development of targeted therapies aimed at diseases driven by aberrant Wnt/β-catenin signaling.
Key Properties of this compound
Property | Value | Source |
Molecular Formula | C₁₉H₁₆N₂O₃ | tocris.comuni.lurndsystems.com |
Molecular Weight | 320.34 Da | researchgate.nettocris.comabcam.comnih.govrndsystems.com |
CAS Number | 113906-27-7 | caymanchem.comtocris.comrndsystems.com |
PubChem CID | 60119583 or 9836739 | oncotarget.comtocris.comhellobio.comuni.luresearchgate.netymilab.com |
KD (β-catenin binding) | 450 nM | selleckchem.comcaymanchem.comtocris.comrndsystems.commedchemexpress.comnih.gov |
IC₅₀ (NCI-H295 cells) | 129.8 μM | selleckchem.commedchemexpress.com |
Solubility | Soluble in DMSO (up to 100 mM) | researchgate.nettocris.comabcam.comhellobio.comrndsystems.com |
Detailed Research Findings
Research using this compound has provided valuable insights into the consequences of inhibiting the β-catenin/TCF interaction in various cell lines and disease models. Studies in adrenocortical cancer (ACC) cell lines (NCI-H295) showed that this compound treatment significantly decreased cell proliferation and viability, increased apoptosis, and reduced nuclear β-catenin accumulation. oncotarget.comresearchgate.netselleckchem.commedchemexpress.comresearchgate.net Furthermore, this compound impaired adrenal steroidogenesis in these cells by decreasing steroid production and the expression of steroidogenesis-related genes like SF1, CYP21A2, and STAR. oncotarget.comselleckchem.commedchemexpress.comresearchgate.net
Cell Line | Effect of this compound Treatment (Selected Findings) | Source |
NCI-H295 | Decreased cell proliferation and viability, increased apoptosis, decreased nuclear β-catenin accumulation, impaired steroidogenesis. | oncotarget.comresearchgate.netselleckchem.commedchemexpress.comresearchgate.net |
Y1 | Impaired corticosterone (B1669441) secretion, no decrease in cell viability. | oncotarget.comselleckchem.commedchemexpress.comresearchgate.net |
HeLa | No observed effects on cell viability. | oncotarget.comselleckchem.commedchemexpress.comresearchgate.net |
NCCIT, NTERA2 (Testicular Cancer) | Decreased cell viability, induced apoptosis, inhibited TNFR1/IKB alpha/p65 pathway. | mdpi.com |
HepG2, Huh7 (Hepatocellular Carcinoma) | Decreased cell viability, inhibited cell migration, induced apoptosis (via decreased Bcl-xL and survivin), interfered with cell cycle regulation and NF-κB pathway. | nih.govmdpi.com |
Pancreatic Cancer Cells | Decreased cell viability and proliferative ability, induced G1 cell cycle arrest, inhibited epithelial-mesenchymal transition (EMT), downregulated HIF-1α, inhibited NF-κB pathway. | nih.gov |
Colorectal Cancer Cells | Inhibited cell growth, migration, and invasion, induced cell death, synergistically affected anti-tumor properties of 5-FU, modulated Cyclin D1 and survivin, inhibited tumor growth in xenograft models. | nih.gov |
Breast Cancer Cells | Suppressed cell growth, enhanced antiproliferative activity of gemcitabine (B846) and 5-FU, caused tumor shrinkage in 3D culture. | nih.gov |
This compound has also been shown to promote neural differentiation of human pluripotent stem cells as part of a chemical cocktail, indicating its utility in stem cell research. tocris.comrndsystems.com Studies in colorectal cancer models suggest that this compound can reduce tumor growth, and this effect is more pronounced when combined with 5-FU. nih.gov Furthermore, this compound has been found to reverse resistance to the MEK inhibitor trametinib (B1684009) in KRAS-mutant colorectal cancer models, highlighting its potential in combination therapies. biorxiv.org
These diverse findings underscore the utility of this compound as a chemical probe to investigate the multifaceted roles of the Wnt/β-catenin pathway in both normal biological processes and disease pathogenesis.
Mechanistic Elucidation of Pnu 74654 Action
Molecular Target Identification and Binding Kinetics
The inhibitory effects of PNU-74654 stem from its direct and specific interaction with the β-catenin protein. This interaction has been characterized through various biophysical and computational methods, which have elucidated the precise nature of its binding.
This compound functions by physically binding to the β-catenin protein. nih.gov This direct interaction was initially suggested by virtual screening and later confirmed through biophysical screening techniques designed to identify interference with protein-protein interactions. oncotarget.comnih.gov Isothermal titration calorimetry (ITC) experiments have provided definitive evidence of this direct binding event. nih.gov This mode of action places this compound in a class of inhibitors that directly target core components of the Wnt signaling pathway.
The binding affinity of this compound for β-catenin has been quantitatively determined, demonstrating a strong interaction. The dissociation constant (KD), a measure of binding affinity, for the interaction between this compound and β-catenin is reported to be 450 nM. medchemexpress.comnih.govcaymanchem.comrndsystems.comtocris.com This nanomolar affinity indicates a tight and specific binding between the small molecule and its protein target.
Parameter | Value | Technique |
---|---|---|
Dissociation Constant (KD) | 450 nM | Isothermal Titration Calorimetry (ITC) |
The interaction between this compound and β-catenin occurs at a specific, well-defined "hot spot" on the protein's surface. oncotarget.com This region is the same site that normally binds members of the T-cell factor (TCF) family of transcription factors. researchgate.netoncotarget.com Docking studies have revealed that the binding surface for this compound is centered around the amino acid residues Lysine 435 (K435) and Arginine 469 (R469) of β-catenin. medchemexpress.comnih.gov The binding mode involves the inhibitor occupying two narrow pockets located on either side of this critical hot spot, thereby blocking the binding surface for TCF proteins. medchemexpress.comnih.gov
Disruption of β-Catenin/TCF Transcriptional Complex Formation
The primary consequence of this compound binding to β-catenin is the disruption of the formation of the β-catenin/T-cell factor (TCF) transcriptional complex. researchgate.netresearchgate.netoncotarget.com This complex is the final effector of the canonical Wnt pathway, responsible for activating target gene transcription.
By occupying the TCF binding site on β-catenin, this compound acts as a competitive inhibitor of the β-catenin/TCF4 interaction. oncotarget.comnih.govresearchgate.net When the Wnt pathway is active, β-catenin accumulates in the nucleus and binds to TCF4 to initiate gene transcription. nih.gov this compound physically prevents this protein-protein interaction from occurring. nih.govresearchgate.net This competitive antagonism is the core mechanism by which this compound blocks Wnt signaling. nih.gov
As a direct result of preventing the assembly of the β-catenin/TCF4 complex, this compound inhibits the transactivation of TCF/LEF-dependent target genes. nih.gov The efficacy of this compound as a Wnt pathway antagonist has been confirmed using luciferase reporter assays, which show specific inhibition of TCF-mediated transactivation in the presence of the compound. oncotarget.comnih.gov This inhibition leads to the reduced expression of various Wnt target genes that are involved in cell cycle progression and proliferation, such as c-myc and cyclin D1. nih.govnih.gov
Action | Molecular Effect | Functional Outcome |
---|---|---|
Direct Binding | Binds to β-catenin at the K435/R469 hot spot | Occupies TCF4 binding site |
Competitive Inhibition | Physically prevents TCF4 from binding to β-catenin | Disrupts β-catenin/TCF4 complex formation |
Modulation of Transactivation | Blocks recruitment of transcriptional machinery | Inhibits transcription of Wnt target genes |
Downstream Molecular Signaling Cascades Affected by this compound
This compound is a small molecule inhibitor that disrupts the canonical Wnt signaling pathway by binding to β-catenin and preventing its interaction with the T-cell factor 4 (Tcf4) transcription factor. selleckchem.comcaymanchem.com This interference with the β-catenin/Tcf protein-protein interaction is central to its mechanism, leading to significant alterations in downstream molecular signaling cascades that are critical for cell proliferation, survival, and differentiation. researchgate.netnih.gov
By preventing the formation of the β-catenin/Tcf transcriptional complex in the nucleus, this compound is designed to arrest the transcription of Wnt target genes. researchgate.net The blockage of the β-catenin/TCF4 interaction is known to prevent the transcription of a variety of proteins involved in tumorigenesis, including c-myc, cyclin D1, and ZEB1. nih.gov
Research across various cancer cell lines has demonstrated the modulatory effect of this compound on these target genes. In models of colorectal cancer, treatment with this compound resulted in the inhibition of Cyclin D1 and survivin. nih.gov Similarly, in pancreatic cancer cells, this compound treatment led to a decrease in N-cadherin and ZEB1, alongside an increase in E-cadherin, indicating an inhibition of the epithelial-mesenchymal transition (EMT), a process regulated by Wnt signaling. nih.govresearchgate.net
However, studies on the NCI-H295 adrenocortical carcinoma cell line have yielded complex results. While the compound is expected to downregulate Wnt targets, one study reported that this compound increased the expression of certain β-catenin target genes after 48 hours of treatment. researchgate.netoncotarget.com Further investigation into specific target genes in this cell line revealed that while this compound treatment decreased the protein expression of the oncogene yes-associated-protein-1 (YAP1), it paradoxically increased YAP1 mRNA expression. researchgate.net This suggests the presence of complex regulatory feedback loops or context-dependent mechanisms of action.
Below is a summary of research findings on the effect of this compound on the expression of key Wnt target genes in different cancer cell lines.
Target Gene | Cell Line | Effect of this compound | Source |
---|---|---|---|
Cyclin D1 | Colorectal Cancer Cells | Inhibited | nih.gov |
Survivin | Colorectal Cancer Cells | Inhibited | nih.gov |
ZEB1 | Pancreatic Cancer Cells | Decreased | nih.govresearchgate.net |
N-cadherin | Pancreatic Cancer Cells | Decreased | nih.govresearchgate.net |
E-cadherin | Pancreatic Cancer Cells | Increased | nih.govresearchgate.net |
YAP1 (Protein) | NCI-H295 (Adrenocortical) | Decreased | researchgate.net |
YAP1 (mRNA) | NCI-H295 (Adrenocortical) | Increased | researchgate.net |
A primary consequence of activated Wnt signaling is the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. This compound directly counters this by disrupting the pathway at a crucial nuclear step. Multiple studies have consistently shown that treatment with this compound leads to a decrease in the nuclear accumulation of β-catenin in cancer cells. selleckchem.comnih.govoncotarget.com This effect has been observed in adrenocortical carcinoma, pancreatic cancer, and prostate cancer cell lines. nih.govnih.govmedchemexpress.com
The table below details the specific effects of this compound on CTNNB1 mRNA expression in the NCI-H295 cell line as reported in a key study.
Treatment Group | Time Point | Effect on CTNNB1/β-catenin mRNA Expression | Source |
---|---|---|---|
This compound (10, 50, 100 µM) | 24 hours | No significant change | oncotarget.com |
This compound (10 µM) | 48 hours | No significant change | oncotarget.com |
This compound (50 µM) | 48 hours | Significant decrease (p=0.04) | oncotarget.com |
This compound (100 µM) | 48 hours | Significant decrease (p=0.003) | oncotarget.com |
Cellular and Molecular Effects of Pnu 74654
Influence on Cell Proliferation and Cell Cycle Progression
PNU-74654 exerts significant control over cell proliferation by directly influencing the cell cycle, the fundamental process by which cells replicate.
Research across various cancer cell models has consistently demonstrated the antiproliferative effects of this compound. Treatment with this compound leads to a marked decrease in cell viability and the ability of cells to form colonies. nih.gov This inhibitory effect has been documented in pancreatic cancer (PC) cell lines, such as BxPC-3 and MiaPaCa-2, where this compound reduced both viability and proliferative capacity. nih.gov Similar outcomes have been observed in adrenocortical carcinoma, colorectal cancer, and testicular cancer (TC) cells. nih.govoncotarget.comnih.govfrontiersin.org In adrenocortical NCI-H295 cells, this compound significantly decreased cell proliferation after 96 hours of treatment. selleckchem.comoncotarget.com This broad-spectrum activity highlights its role in targeting fundamental pathways common to several types of cancer. mdpi.comnih.gov
The primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest. In pancreatic cancer cells, treatment resulted in a significant increase in the proportion of cells in the G1 phase. nih.gov This G1 arrest effectively halts the cell cycle before DNA synthesis (S phase), thereby preventing cell division. nih.gov
In other cell types, such as testicular cancer cell lines (NCCIT and NTERA2), this compound treatment leads to a significant, dose-dependent increase in the sub-G1 cell population. nih.gov An accumulation of cells in the sub-G1 phase is a key indicator of apoptosis, or programmed cell death, suggesting that the compound not only stops proliferation but also initiates cell death pathways. nih.govresearchgate.net
Table 1: Effect of this compound on Cell Cycle Distribution in Testicular Cancer Cells
Cell Line | Treatment Group | % of Cells in sub-G1 Phase (Mean ± SD) |
---|---|---|
NCCIT | Control | 1.39% ± 0.24% |
50 µM this compound | 2.58% ± 0.13% | |
200 µM this compound | 37.93% ± 2.80% | |
NTERA2 | Control | 5.41% ± 1.38% |
50 µM this compound | 5.92% ± 0.24% | |
200 µM this compound | 23.03% ± 0.12% |
Data derived from studies on testicular cancer cell lines after 24 hours of treatment. nih.gov
The cell cycle is tightly controlled by a family of proteins, including cyclins and cyclin-dependent kinases (CDKs). This compound induces G1 arrest by directly modulating these key regulatory proteins. In pancreatic cancer cells, this compound treatment leads to the downregulation of cyclin E and its catalytic partner, CDK2. nih.gov The cyclin E-CDK2 complex is crucial for the transition from the G1 to the S phase, and its inhibition is a critical factor in causing G1 arrest. nih.govsemi.ac.cnnih.gov
Concurrently, this compound upregulates the expression of p27, a CDK inhibitor. nih.gov The p27 protein functions by binding to and inactivating cyclin-CDK complexes, such as cyclin E-CDK2, thereby acting as a brake on cell cycle progression. semi.ac.cnnih.govresearchgate.net The compound also suppresses the expression of the phosphorylated form of the retinoblastoma protein (p-RB). nih.gov The phosphorylation of RB is a key step that allows cells to pass the G1 checkpoint; its suppression by this compound further reinforces the G1 block. nih.gov
Induction of Programmed Cell Death Mechanisms
Beyond halting cell proliferation, this compound actively promotes programmed cell death, primarily through apoptosis.
This compound has been shown to be a potent inducer of apoptosis. mdpi.com In adrenocortical cancer cells, the compound significantly increases the percentage of cells undergoing both early and late stages of apoptosis. selleckchem.comoncotarget.com This indicates that it can trigger the entire apoptotic cascade. The induction of apoptosis is a major contributor to the reduction in cell viability observed in these cells. oncotarget.comfrontiersin.org Similar pro-apoptotic effects have been confirmed in testicular and colorectal cancer models, where this compound treatment leads to increased cell death. nih.govnih.gov This is further substantiated by findings in testicular cancer cells, where Annexin V/PI double staining confirmed apoptosis as the primary mode of cell death induced by the compound. nih.gov
The cytotoxic effects of this compound are consistently shown to be dose-dependent. In studies on pancreatic cancer cells, increasing concentrations of this compound resulted in a corresponding decrease in cell viability. nih.gov Similarly, in testicular cancer cells, a dose-dependent reduction in viability was observed via MTT assay after 24 hours of exposure. nih.gov This dose-response relationship was also evident in the induction of apoptosis in adrenocortical NCI-H295 cells, where higher concentrations of this compound led to a greater number of apoptotic cells. oncotarget.com Flow cytometry analysis of testicular cancer cells revealed that the proportion of cells in the sub-G1 phase, indicative of cell death, increased significantly with higher doses of the compound. nih.gov
Table 2: Dose-Dependent Effect of this compound on Cell Viability
Cell Line | This compound Concentration | Effect on Cell Viability / Proliferation |
---|---|---|
Pancreatic Cancer (BxPC-3, MiaPaCa-2) | Increasing concentrations | Dose-dependent reduction in cell viability and proliferation ability. nih.gov |
Testicular Cancer (NCCIT, NTERA2) | Increasing concentrations | Dose-dependent decrease in cell viability. nih.gov |
| Adrenocortical Cancer (NCI-H295) | 10, 50, 100 µM | Dose-dependent increase in early and late apoptotic cells. oncotarget.com |
Modulation of Cell Migration and Invasive Capabilities
The capacity for cell migration and invasion is a hallmark of malignant cancers, enabling tumor cells to disseminate from the primary tumor site and establish metastases. This compound has demonstrated significant effects on these critical cellular processes across various cancer models.
Research indicates that this compound effectively curtails the migratory abilities of cancer cells. In studies involving pancreatic cancer cell lines, such as BxPC-3 and MiaPaCa-2, treatment with this compound resulted in a marked reduction in cell migration. nih.gov Wound-healing assays revealed a significantly smaller migration area for BxPC-3 cells, while treated MiaPaCa-2 cells showed a substantial decrease in the number of migrated cells compared to controls. nih.gov
Similar inhibitory effects on cell migration have been observed in other cancer types. This compound has been shown to inhibit the migration of breast cancer and hepatocellular carcinoma cells. nih.govresearchgate.netproquest.com In colorectal cancer models, the compound also caused a notable decrease in cell migration. nih.govamazonaws.com
Cancer Type | Cell Lines | Key Findings on Migration Inhibition | Citation |
---|---|---|---|
Pancreatic Cancer | BxPC-3, MiaPaCa-2 | Significantly reduced migration area and number of migrated cells. | nih.gov |
Breast Cancer | Not Specified | Demonstrated inhibition of cell migration. | nih.govresearchgate.net |
Hepatocellular Carcinoma | HepG2, Huh7 | Treatment with this compound inhibited cell migration. | proquest.com |
Colorectal Cancer | CT-26 | Inhibited the migration of colorectal cancer cells. | nih.govamazonaws.com |
Beyond inhibiting migration, this compound also suppresses the invasive capabilities of cancer cells. nih.gov In pancreatic cancer, Transwell assays demonstrated that this compound treatment significantly reduced the number of invading cells for both BxPC-3 and MiaPaCa-2 cell lines. researchgate.net The compound has also been reported to inhibit cellular invasion in breast and colorectal cancer studies. nih.govresearchgate.netnih.govfigshare.com In breast cancer, this effect is partly attributed to the downregulation of matrix metalloproteinases MMP3 and MMP9. nih.govresearchgate.net
Impact on Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This process is crucial for cancer progression and metastasis. cellsignal.com this compound has been shown to interfere with EMT by modulating key molecular markers and related factors. nih.gov
A primary mechanism through which this compound inhibits EMT is by altering the expression of core EMT markers. nih.gov A hallmark of EMT is the "cadherin switch," which involves the downregulation of E-cadherin (an epithelial marker responsible for strong cell-cell adhesion) and the upregulation of N-cadherin (a mesenchymal marker). cellsignal.com
In pancreatic cancer cells, this compound treatment was found to inhibit EMT, an effect confirmed by an observed increase in E-cadherin expression and a corresponding decrease in N-cadherin levels. nih.govnih.gov This modulation of cadherins has also been noted in breast and colorectal cancer, where this compound upregulates E-cadherin. nih.govresearchgate.netamazonaws.com Furthermore, this compound decreases the expression of Zinc finger E-box-binding homeobox 1 (ZEB1), a key transcription factor that represses E-cadherin expression and drives EMT. nih.govcellsignal.comnih.govmdpi.com As this compound is known to block the interaction between β-catenin and TCF4, it can prevent the transcription of target genes like ZEB1. mdpi.com
EMT Marker | Effect of this compound | Cancer Type | Citation |
---|---|---|---|
E-cadherin | Increased Expression | Pancreatic, Breast, Colorectal | nih.govresearchgate.netamazonaws.comnih.gov |
N-cadherin | Decreased Expression | Pancreatic | nih.govnih.gov |
ZEB1 | Decreased Expression | Pancreatic | nih.govnih.gov |
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. mdpi.com HIF-1α is a known promoter of hypoxia-induced EMT. nih.govresearchgate.net Studies on pancreatic cancer have shown that this compound treatment leads to the downregulation of HIF-1α. nih.govnih.gov This reduction in HIF-1α contributes to the inhibition of EMT and subsequently leads to a decrease in both cytoplasmic and nuclear levels of β-catenin. nih.gov
Regulation of Other Interconnected Signaling Pathways
The primary mechanism of this compound is the disruption of the Wnt/β-catenin pathway by binding to β-catenin and preventing its interaction with the transcription factor TCF4. nih.govtocris.com However, its effects extend to other interconnected signaling pathways that are crucial for cancer cell proliferation and survival.
NF-κB Pathway: this compound has been shown to impair the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov In hepatocellular carcinoma, suppression of the NF-κB pathway by this compound contributed to its anti-proliferative and anti-migration effects. nih.govproquest.com In testicular cancer models, the compound was found to inhibit the TNFR1/IKB alpha/p65 signaling pathway, an anti-apoptotic pathway triggered by NF-κB. mdpi.com
Cell Cycle Regulation: The compound has a direct impact on the cell cycle. In pancreatic cancer cells, this compound induces G1 phase cell cycle arrest. nih.govnih.gov This is achieved by downregulating key cell cycle proteins, including cyclin E and cyclin-dependent kinase 2 (CDK2), while upregulating the CDK inhibitor p27. nih.govnih.gov
Table of Mentioned Compounds
Compound Name |
---|
5-FU (Fluorouracil) |
E-cadherin |
N-cadherin |
ZEB1 (Zinc finger E-box-binding homeobox 1) |
HIF-1α (Hypoxia-inducible factor-1 alpha) |
β-catenin |
TCF4 (T cell factor 4) |
MMP3 (Matrix metalloproteinase-3) |
MMP9 (Matrix metalloproteinase-9) |
Cyclin E |
CDK2 (Cyclin-dependent kinase 2) |
p27 |
p-RB (Phosphorylated Retinoblastoma protein) |
Gemcitabine (B846) |
Mitotane |
Etoposide |
Doxorubicin |
Cisplatin |
Suppression of NF-κB Pathway Activation (e.g., TNFR1/IKBα/p65 signaling)
This compound has been identified as a potent suppressor of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. nih.govmdpi.comnih.gov Dysregulation of the NF-κB pathway is a hallmark of various cancers, making it a key therapeutic target. Research has demonstrated that this compound exerts its anticancer effects in several cancer types, including pancreatic, hepatocellular, and testicular cancers, by impairing this pathway. nih.govmdpi.comresearchgate.net
Specifically, this compound has been shown to inhibit the Tumor Necrosis Factor Receptor 1 (TNFR1)-mediated activation of NF-κB. nih.govmdpi.com The binding of TNF-α to TNFR1 typically initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. thermofisher.com This complex then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. thermofisher.com The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and proliferation. thermofisher.com
Studies on pancreatic cancer cells have shown that treatment with this compound leads to a suppressed expression of the phosphorylated forms of IκB (p-IκB), NF-κB1 (p-NF-κB1), and p65 (p-p65). nih.gov This indicates that this compound interferes with the phosphorylation events necessary for NF-κB activation. nih.gov In testicular cancer cell lines, NCCIT and NTERA2, this compound treatment effectively inhibited the TNFR1/IKBα/p65 signaling pathway, contributing to the induction of apoptosis. nih.gov Similarly, in hepatocellular carcinoma cell lines HepG2 and Huh7, the compound's antiproliferative and antimigration effects were attributed to its ability to interfere with the NF-κB pathway. mdpi.comnih.gov
Table 1: Effect of this compound on NF-κB Pathway in Cancer Cell Lines
Cell Line | Cancer Type | Key Findings on NF-κB Pathway | Reference(s) |
---|---|---|---|
NCCIT, NTERA2 | Testicular Cancer | Inhibited the TNFR1/IKBα/p65 pathway. | nih.gov |
AsPC-1, PANC-1 | Pancreatic Cancer | Suppressed the expression of p-IκB, p-NF-κB1, and p-p65. | nih.gov |
HepG2, Huh7 | Hepatocellular Carcinoma | Suppressed NF-κB pathway activity, interfering with cell cycle regulation. | mdpi.comresearchgate.net |
Effects on Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
This compound is primarily characterized as an inhibitor of the Wnt/β-catenin signaling pathway. tocris.comselleckchem.com It functions by physically binding to β-catenin and disrupting its interaction with the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. tocris.comselleckchem.comoncotarget.com The activity of this pathway is intrinsically linked to the function of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt pathway. mdpi.commdpi.com
In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin within a "destruction complex," which also contains Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CKIα). oncotarget.com This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low. oncotarget.com When the Wnt pathway is activated by a ligand binding to its receptor, GSK-3β is inhibited. mdpi.commdpi.com This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription with Tcf/Lef. mdpi.comoncotarget.com
The action of this compound occurs downstream of GSK-3β. While GSK-3β inhibition leads to an accumulation of β-catenin, this compound prevents this accumulated β-catenin from fulfilling its transcriptional co-activator role by blocking its binding to Tcf4. oncotarget.com Research in prostate cancer cell lines has demonstrated this relationship directly. In these cells, pharmacologic inhibition of GSK-3β resulted in a dose-dependent induction of Wnt signaling. nih.gov The simultaneous application of this compound was able to reverse this effect, confirming that this compound can counteract the downstream consequences of GSK-3β inhibition on the Wnt signaling pathway. nih.gov
Table 2: Interaction of this compound with GSK-3β Inhibition in Prostate Cancer Cells
Cell Line | Treatment | Effect on Wnt Signaling | Reference |
---|---|---|---|
PC-3 | GSK-3β inhibitor | 400-fold induction | nih.gov |
PC-3 | GSK-3β inhibitor + 100 µM this compound | Near complete reversal of induction (-72%) | nih.gov |
PC-3M-Pro4 | GSK-3β inhibitor | 400-fold induction | nih.gov |
PC-3M-Pro4 | GSK-3β inhibitor + 30 µM this compound | Partial reversal of induction (-52%) | nih.gov |
Preclinical Research Findings Across Disease Contexts
Oncology Investigations
The Wnt/β-catenin pathway is frequently altered in various cancers, contributing to tumor initiation, progression, and resistance to therapy. PNU-74654, as a Wnt pathway inhibitor, has been investigated for its anti-cancer properties in preclinical models.
Acute Myeloid Leukemia (AML) Investigations
Acute Myeloid Leukemia (AML) is a hematological malignancy where aberrant Wnt/β-catenin signaling has been observed, correlating with disease severity and patient outcomes. mdpi.comresearchgate.netunivr.it
Reduction of Leukemic Burden
Preclinical studies have demonstrated the efficacy of this compound in reducing the leukemic burden in AML models. In vitro experiments utilizing AML cells, both in isolation and in co-culture with bone marrow stromal cells, showed that this compound treatment led to a significant reduction in cell proliferation. nih.govgrafiati.comresearchgate.net Furthermore, in vivo studies using mouse xenograft models of AML revealed that the administration of this compound, particularly in combination with cytarabine (B982) (Ara-C), resulted in a notable decrease in the bone marrow leukemic burden and improved the survival rates of the mice. mdpi.comresearchgate.netunivr.itnih.govgrafiati.comnih.gov These findings suggest a synergistic anti-leukemic effect when this compound is combined with conventional chemotherapy in AML. mdpi.comunivr.itnih.govgrafiati.comnih.gov
Prostate Cancer (PCa) Research
The Wnt signaling pathway is also implicated in the development and progression of prostate cancer (PCa), contributing to its metastatic potential and the maintenance of cancer stem cell populations. researchgate.net
Attenuation of Metastatic Growth and Stem/Progenitor-like Cell Depletion
While direct experimental data specifically detailing the attenuation of metastatic growth and depletion of stem/progenitor-like cells solely by this compound in prostate cancer were not extensively provided in the search results, research indicates that targeting Wnt signaling is a relevant strategy in this context. nih.govresearchgate.netsigmaaldrich.comabcam.comresearchgate.net Studies investigating the inhibition of GSK-3β, an enzyme that can influence Wnt signaling, have shown a reduction in prostate cancer stem/progenitor-like cells and decreased metastatic growth. This compound has been used in such studies to confirm the involvement of Wnt signaling by reversing the effects of GSK-3β inhibition on Wnt activity in prostate cancer cell lines. researchgate.net This suggests that this compound, by inhibiting Wnt signaling, may contribute to these effects.
Inhibition of Leptin-Induced Cell Proliferation
This compound has been utilized in research exploring the inhibition of leptin-induced cell proliferation. sigmaaldrich.com Although one source mentions this in the context of breast cancer cells sigmaaldrich.com, the underlying mechanisms often involve pathways like Wnt signaling, which are also relevant in prostate cancer. Specific data on this compound's direct impact on leptin-induced proliferation in prostate cancer were not explicitly found in the provided snippets.
Non-Oncology Biological Applications
Beyond its role in cancer research, this compound has demonstrated utility in the field of regenerative medicine, particularly in guiding the differentiation of stem cells.
Neural Differentiation of Human Pluripotent Stem Cells
This compound has been identified as a compound that promotes the neural differentiation of human pluripotent stem cells (hPSCs). tocris.comrndsystems.comtocris.combio-techne.com It is incorporated into defined chemical cocktails used to efficiently generate neural stem cells from hPSCs in a controlled manner. tocris.comrndsystems.comtocris.combio-techne.comnih.gov This process typically involves the inhibition of signaling pathways that maintain pluripotency or favor alternative differentiation fates, such as the BMP and TGF-β pathways, in conjunction with modulating Wnt signaling using agents like this compound. nih.govoup.com The inhibitory effect of this compound on Wnt signaling plays a role in directing hPSCs towards a neural lineage. tocris.comrndsystems.comtocris.combio-techne.comnih.govoup.com
Developmental Biology: Funnel Cartilage Differentiation
Research into developmental biology has utilized this compound to study its effects on funnel cartilage differentiation, specifically in Sepia species embryos. sigmaaldrich.comevodevo.net Cartilage development in Bilateria, including vertebrates and invertebrates like Sepia, shares conserved structural and chemical properties, as well as developmental mechanisms. evodevo.net These mechanisms involve the induction of chondroprogenitor cells by Hedgehog and β-catenin signaling, and chondrocyte differentiation and matrix synthesis regulated by SoxE and SoxD, controlling clade A fibrillar collagen (ColA) genes. evodevo.net
Studies involving Sepia embryos treated with this compound, a β-catenin signaling repressor, showed normal funnel cartilage differentiation. evodevo.net This is in contrast to treatments with Smoothened antagonists (cyclopamine or SANT-1) or GSK-3β inhibitors (alsterpaullone or BIO), which inhibited funnel cartilage differentiation. evodevo.net These findings suggest that while Hedgehog and GSK-3β mediated pathways are critical for funnel cartilage differentiation in Sepia, the inhibition of β-catenin/Tcf interaction by this compound under the tested conditions did not impede this developmental process. evodevo.net
Immunomodulation: Effects on Dendritic Cell Immunophenotype and Functions
This compound has been used in studies investigating the immunomodulatory effects of Wnt/β-catenin pathway inhibition, including its impact on dendritic cells (DCs). sigmaaldrich.combg.ac.rs Aberrant Wnt/β-catenin signaling has been linked to changes in the tumor microenvironment and immune suppression. semanticscholar.org The pathway plays a vital role in numerous cellular functions, and its alterations are associated with cancer progression. semanticscholar.org
Studies have explored the effects of β-catenin inhibitors, including this compound, on the immunophenotype and functions of dendritic cells. sigmaaldrich.com Research indicates that manipulating β-catenin levels in DCs can influence immune tolerance. semanticscholar.org While the precise details of this compound's effects on DC immunophenotype and functions require further detailed exploration of specific studies, its use in this context highlights the interest in targeting the Wnt/β-catenin pathway for immunomodulation. sigmaaldrich.combg.ac.rssemanticscholar.orgnih.gov
Cellular Aging: Spontaneous Reversal of Senescence
Cellular aging, or senescence, is a state where cells cease to divide but remain metabolically active, often secreting pro-inflammatory molecules. sfsafetyconsulting.com.br The accumulation of senescent cells is associated with various age-related conditions. sfsafetyconsulting.com.br Research into reversing or modulating cellular aging has explored various approaches, including targeting mechanisms that influence senescent cells. sfsafetyconsulting.com.br
This compound has been mentioned in the context of cellular aging assays and the inhibition of cellular senescence. bg.ac.rsdntb.gov.ua While detailed findings specifically on this compound's role in the spontaneous reversal of senescence are not extensively detailed in the provided search results, its inclusion in studies involving cellular aging assays suggests it has been investigated for such effects. bg.ac.rsdntb.gov.ua One study mentions this compound in relation to induced pluripotency and spontaneous reversal of cellular aging in supercentenarian donor cells, indicating its potential relevance in this area of research. sigmaaldrich.com Another source links this compound to the inhibition of cellular senescence. bg.ac.rs
Synergistic Therapeutic Strategies Employing Pnu 74654
Combination with Conventional Chemotherapeutic Agents
Combining PNU-74654 with conventional chemotherapeutic drugs can lead to enhanced anti-tumor effects, potentially overcoming resistance mechanisms and improving treatment outcomes.
Enhanced Efficacy with Fluorouracil (5-FU)
Studies have demonstrated that this compound can synergistically enhance the anticancer effect of fluorouracil (5-FU) in various cancer types, including breast cancer and colorectal cancer nih.govnih.govnih.govmdpi.com. In breast cancer cells, the combination of this compound and 5-FU was shown to suppress cell growth and significantly increase apoptosis mdpi.comnih.gov. This combination also enhanced the percentages of cells in the S-phase mdpi.comnih.gov. In colorectal cancer, the synergistic effect was observed as the combination increased levels of reactive oxygen species in CT-26 cells, promoting sensitivity to chemotherapy nih.gov. Furthermore, in a xenograft model of colorectal cancer, the combination of this compound and 5-FU inhibited tumor growth more pronouncedly than either agent alone nih.gov.
Research findings on the synergistic effects of this compound and 5-FU are summarized in the table below:
Cancer Type | Observed Effect | Mechanism/Notes | Source |
Breast Cancer | Suppressed cell growth, increased apoptosis, enhanced S-phase percentage. | Synergistic enhancement of antiproliferative activity, modulation of Wnt pathway. | mdpi.comnih.gov |
Colorectal Cancer | Increased reactive oxygen species, promoted chemotherapy sensitivity, inhibited tumor growth (xenograft). | Modulation of Cyclin D1 and survivin, perturbation of E-cadherin, induction of reactive oxygen species. | nih.govnih.gov |
Synergistic Activity with Gemcitabine (B846)
This compound has also been shown to synergistically enhance the antiproliferative activity of gemcitabine, particularly in pancreatic cancer cells researchgate.netresearchgate.netmdpi.comcivilica.com. Studies in 2D and 3D cell culture models of pancreatic cancer demonstrated that this compound inhibited cell growth and had a synergistic effect on gemcitabine's antiproliferative properties by modulating the Wnt pathway researchgate.netresearchgate.netcivilica.com. The combination of this compound and gemcitabine also reduced the migratory and invasiveness of pancreatic cancer cells through perturbation of E-cadherin researchgate.netresearchgate.net.
Data on the synergistic activity of this compound and Gemcitabine in pancreatic cancer:
Cell Culture Model | This compound IC50 | Gemcitabine IC50 | Combined Effect | Mechanism | Source |
2D/3D Pancreatic Cancer Cells | 122 ± 0.4 µmol/L | 5.4 ± 0.8 nmol/L | Synergistic antiproliferative activity, reduced migration/invasiveness. | Modulation of Wnt pathway, perturbation of E-cadherin. | researchgate.netresearchgate.netcivilica.com |
Combination with Cytarabine (B982) (Ara-C)
In the context of acute myeloid leukemia (AML), research has indicated that this compound can exhibit a synergistic effect with Cytarabine (Ara-C). In vitro and in vivo studies testing combinatorial treatment between Wnt inhibitors and classic anti-leukemia drugs found that in vitro administration of this compound, among other Wnt inhibitors, significantly reduced the bone marrow leukemic burden and showed a synergistic effect on Ara-C, thereby improving mouse survival mdpi.com. These findings suggest a potential for this compound to enhance the efficacy of Cytarabine in treating AML.
Adjuvant Use with Targeted Molecular Therapies
The combination of this compound with targeted molecular therapies represents another strategy to improve treatment outcomes by addressing different signaling pathways involved in cancer progression and resistance.
Co-targeting with MEK Inhibitors (e.g., Trametinib)
This compound, as a Wnt inhibitor, has shown efficacy when used in combination with MEK inhibitors like Trametinib (B1684009), particularly in the context of KRAS-mutant colorectal cancer biorxiv.org. Research suggests that WNT inhibitors such as this compound, which disrupt the interaction between β-catenin and TCF, are effective in combination with trametinib for treating colorectal cancer, even in more genetically complex avatar lines biorxiv.org. This drug combination proved effective at reducing trametinib resistance and strongly suppressed canonical NF-κB activity in certain tumor models biorxiv.org.
Research findings on the combination of this compound and Trametinib:
Cancer Type | Combination | Observed Effect | Mechanism/Notes | Source |
KRAS-Mutant Colorectal Cancer | This compound + Trametinib | Suppressed tumor overgrowth, reduced trametinib resistance, suppressed NF-κB activity. | Disruption of β-catenin and TCF interaction. | biorxiv.org |
Methodological Approaches and Experimental Models in Pnu 74654 Research
In Vitro Experimental Platforms
PNU-74654 has been evaluated across a diverse panel of human cancer cell lines to assess its therapeutic potential. In pancreatic cancer research, cell lines such as BxPC-3 and MiaPaCa-2 have been used to demonstrate the compound's ability to reduce cell viability and proliferation. nih.gov Studies on testicular cancer have employed NCCIT and NTERA2 cells, revealing that this compound induces apoptosis and decreases cell viability. nih.govmdpi.com For hepatocellular carcinoma, HepG2 and Huh7 cells were used to show the compound's antiproliferative and antimigration effects. nih.gov
The compound's effects have also been investigated in adrenocortical carcinoma using the NCI-H295 cell line, which harbors a mutation leading to the activation of the Wnt/β-catenin pathway. oncotarget.comresearchgate.net In this model, this compound was shown to decrease cell proliferation and increase apoptosis. oncotarget.comselleckchem.com Furthermore, its activity has been explored in breast cancer and colorectal cancer cell lines. nih.govresearchgate.netnih.gov
Conversely, studies have also utilized non-cancer cell lines to determine the specificity of this compound. For instance, in the HeLa cell line, a non-adrenal cervical cancer line, this compound did not produce significant effects on cell viability, suggesting a degree of selectivity towards cells with activated Wnt/β-catenin signaling. oncotarget.comselleckchem.comresearchgate.net The compound has also been noted for its ability to promote the neural differentiation of human pluripotent stem cells (hPSCs) when used in a chemical cocktail. rndsystems.comtocris.com
Table 1: Cell Lines Used in this compound Research
Cancer Type | Cell Line | Key Findings | References |
---|---|---|---|
Pancreatic Cancer | BxPC-3, MiaPaCa-2 | Reduced cell viability and proliferation; induced G1 cell cycle arrest. | nih.gov |
Testicular Cancer | NCCIT, NTERA2 | Decreased cell viability and induced apoptosis. | nih.govmdpi.com |
Hepatocellular Carcinoma | HepG2, Huh7 | Showed antiproliferative and antimigration effects; induced sub-G1 arrest. | nih.gov |
Adrenocortical Carcinoma | NCI-H295 | Decreased cell proliferation and increased early and late apoptosis. | oncotarget.comselleckchem.com |
Colorectal Cancer | CT-26 | Inhibited cell growth and migration. | nih.govresearchgate.net |
Non-Adrenal (Control) | HeLa | No significant effects on cell viability observed. | oncotarget.comselleckchem.com |
To better mimic the complex in vivo tumor microenvironment, research on this compound has incorporated three-dimensional (3D) cell culture models. uni.lucorning.com These platforms, such as spheroids, offer a more physiologically relevant context compared to traditional two-dimensional (2D) monolayers by capturing aspects like cell-cell interactions and nutrient gradients. corning.comresearchgate.net
In studies involving pancreatic and colorectal cancer, 3D spheroid models have been used to evaluate the cytotoxicity and anti-proliferative effects of this compound. researchgate.netnih.govuni.lu Research has shown that this compound can cause tumor shrinkage in a 3D cell culture model of breast cancer. researchgate.net The use of these advanced models provides a crucial step in preclinical evaluation, bridging the gap between in vitro cell culture and in vivo animal models. researchgate.net
A variety of molecular and cell-based assays have been fundamental to characterizing the biological effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds. This assay has been consistently employed in this compound research to demonstrate its dose-dependent reduction of cell viability in various cancer cell lines. For example, the MTT assay was used to show decreased viability in pancreatic (BxPC-3 and MiaPaCa-2), testicular (NCCIT and NTERA2), and hepatocellular (HepG2 and Huh7) cancer cells following treatment with this compound. nih.govnih.govnih.gov Similarly, an MTS-based assay, which functions on a similar principle, was used to confirm reduced cell viability in NCI-H295 adrenocortical carcinoma cells. oncotarget.com
To determine whether the reduction in cell viability was due to programmed cell death, researchers have utilized specific apoptosis detection assays. Hoechst staining, which allows for the visualization of nuclear morphology, has been used to identify apoptotic changes such as chromatin condensation in testicular and hepatocellular cancer cells treated with this compound. nih.govnih.gov
Annexin V/Propidium Iodide (PI) double staining is a flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. This technique confirmed that this compound induces apoptosis in testicular cancer cells. nih.gov Annexin V staining was also used to demonstrate increased early and late apoptosis in NCI-H295 adrenocortical tumor cells and in colorectal cancer cells. oncotarget.comresearchgate.netnih.gov
Table 2: Apoptosis Assay Findings for this compound
Assay Method | Cell Line(s) | Observed Effect | References |
---|---|---|---|
Hoechst Staining | NCCIT, NTERA2 (Testicular) | Showed apoptosis-associated morphological changes and increased numbers of apoptotic cells. | nih.gov |
Hoechst Staining | HepG2, Huh7 (Hepatocellular) | Revealed apoptotic morphological changes in the nucleus. | nih.gov |
Annexin V/PI Double Staining | NCCIT, NTERA2 (Testicular) | Confirmed apoptosis as the major type of cell death. | nih.gov |
Annexin V Staining | NCI-H295 (Adrenocortical) | Increased early and late apoptosis. | oncotarget.comresearchgate.net |
To understand the anti-proliferative mechanism of this compound, cell cycle analysis has been performed using flow cytometry. This technique, often combined with Propidium Iodide (PI) staining, quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com PI is a fluorescent intercalating agent that stains DNA, allowing for the measurement of DNA content within a cell population. thermofisher.com
In pancreatic cancer cell lines (BxPC-3 and MiaPaCa-2), PI staining and flow cytometry analysis revealed that this compound induced G1 cell cycle arrest. nih.gov In contrast, in testicular and hepatocellular cancer cells, treatment with this compound led to a significant, dose-dependent increase in the sub-G1 population, which is indicative of apoptotic cell death. nih.govmdpi.comnih.gov
Molecular and Cell-Based Assays
Migration and Invasion Assays (e.g., Wound Healing, Transwell)
The anti-migratory and anti-invasive properties of this compound have been assessed using standard in vitro assays. In pancreatic cancer cell lines, such as BxPC-3 and MiaPaCa-2, wound healing assays demonstrated that this compound treatment significantly reduces the migration area of the cells. researchgate.net Specifically, in BxPC-3 cells treated with 100 μM this compound, the migration area was significantly smaller at 24 and 36 hours compared to control cells. nih.gov Similarly, the number of migrated MiaPaCa-2 cells was also decreased following treatment with this compound. researchgate.net
Transwell invasion assays have further substantiated these findings. In both BxPC-3 and MiaPaCa-2 pancreatic cancer cells, this compound treatment led to a reduction in the number of invading cells in a dose-dependent manner. nih.gov These assays have also been employed in studies on colorectal cancer and hepatocellular carcinoma, where this compound was shown to inhibit the migration and invasion of cancer cells. nih.govresearchgate.netnih.gov The mechanism behind this inhibition is partly attributed to the perturbation of E-cadherin expression. nih.gov
Assay Type | Cell Line(s) | Observed Effect of this compound | Key Findings |
---|---|---|---|
Wound Healing | BxPC-3, MiaPaCa-2 (Pancreatic Cancer) | Reduced migration area and number of migrated cells | Significantly smaller migration area in BxPC-3 cells at 24 and 36 hours. nih.gov |
Wound Healing | Huh7 (Hepatocellular Carcinoma) | Dose-dependent reduction in cell migration | Inhibition of cancer cell migration. nih.gov |
Transwell Invasion | BxPC-3, MiaPaCa-2 (Pancreatic Cancer) | Reduced number of invading cells | Dose-dependent inhibition of invasive behavior. nih.gov |
Migration/Invasion | Colorectal Cancer Cells | Inhibited | Mediated through perturbation of E-cadherin. nih.gov |
Gene Expression Profiling (e.g., RT-PCR, qPCR)
Gene expression analyses, primarily through Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Polymerase Chain Reaction (qPCR), have been instrumental in understanding the molecular effects of this compound. In pancreatic cancer cells, RT-PCR was used to evaluate the expression of genes involved in the cell cycle, migration, and the Wnt/β-catenin pathway. researchgate.net Studies on adrenocortical carcinoma cells (NCI-H295) revealed that this compound treatment decreased the mRNA expression of CTNNB1 (β-catenin), as well as key steroidogenesis-related genes like SF1 and CYP21A2. oncotarget.comresearchgate.net
In colorectal cancer models, RT-PCR and Western blot analyses were used to assess changes in gene and protein expression following this compound treatment, both alone and in combination with 5-FU. nih.gov These studies have confirmed that this compound modulates the expression of Wnt pathway target genes. For example, in pancreatic cancer cells, this compound was shown to inhibit the expression of survivin and Cyclin D1 at the mRNA level, as determined by qRT-PCR. researchgate.net
Protein Expression Analysis (e.g., Western Blot, Proteome Arrays)
Western blotting has been a cornerstone technique in this compound research to validate changes in protein expression. In pancreatic cancer cells, Western blot analysis showed that this compound treatment led to an increase in E-cadherin and a decrease in N-cadherin and ZEB1 expression, consistent with an inhibition of the epithelial-mesenchymal transition (EMT). nih.gov Furthermore, the expression of both cytoplasmic and nuclear β-catenin was downregulated. nih.gov Similar findings were observed in colorectal cancer studies, where this compound was found to modulate Cyclin D1 and survivin levels. nih.gov
In adrenocortical carcinoma cells, Western blotting confirmed a decrease in β-catenin protein expression after treatment with this compound. oncotarget.com Additionally, the protein levels of STAR and aldosterone (B195564) synthase were also reduced. oncotarget.comresearchgate.net Proteome profiler arrays have also been utilized, for instance in pancreatic cancer cell lines, to identify cancer-related molecular pathways regulated by this compound. nih.gov In testicular cancer cell lines, apoptosis arrays and Western blots were used to evaluate the expression of apoptosis-related proteins following this compound treatment. mdpi.com
Protein | Cancer Type | Change in Expression | Method of Analysis |
---|---|---|---|
E-cadherin | Pancreatic Cancer | Increased | Western Blot nih.gov |
N-cadherin | Pancreatic Cancer | Decreased | Western Blot nih.gov |
ZEB1 | Pancreatic Cancer | Decreased | Western Blot nih.gov |
β-catenin (cytoplasmic & nuclear) | Pancreatic Cancer | Decreased | Western Blot nih.gov |
Cyclin D1 | Colorectal Cancer, Pancreatic Cancer | Decreased | Western Blot nih.govresearchgate.net |
Survivin | Colorectal Cancer, Pancreatic Cancer | Decreased | Western Blot nih.govresearchgate.net |
β-catenin | Adrenocortical Carcinoma | Decreased | Western Blot oncotarget.com |
STAR | Adrenocortical Carcinoma | Decreased | Western Blot oncotarget.comresearchgate.net |
Aldosterone synthase | Adrenocortical Carcinoma | Decreased | Western Blot oncotarget.comresearchgate.net |
Luciferase Reporter Assays for Pathway Activity (e.g., TCF Transactivation)
Luciferase reporter assays are a primary method for directly measuring the activity of the Wnt/β-catenin signaling pathway. These assays typically utilize a reporter construct containing T-cell factor (TCF)/lymphoid enhancer factor (LEF) binding sites upstream of a luciferase gene. nih.gov The binding of the β-catenin/TCF complex to these sites drives luciferase expression, providing a quantitative measure of pathway activation. nih.govwindows.net
The efficacy of this compound as a Wnt pathway antagonist was confirmed using a luciferase activity assay for TCF transactivation, which showed specific inhibition in the presence of the compound. oncotarget.comresearchgate.net This demonstrates that this compound effectively disrupts the interaction between β-catenin and TCF, thereby inhibiting the transcription of Wnt target genes. mdpi.comnih.gov
Biophysical and Virtual Screening Methodologies
This compound was initially identified through a combination of virtual and biophysical screening techniques aimed at discovering inhibitors of protein-protein interactions. oncotarget.comresearchgate.netresearchgate.net Virtual screening was used to identify potential small molecules that could interfere with the binding of β-catenin to TCF. mdpi.com This was followed by biophysical screening methods to confirm the binding and inhibitory activity of the candidate compounds. oncotarget.comresearchgate.net this compound was shown to bind to β-catenin with a KD of 450 nM. acs.org Docking studies have suggested that the methyl group of this compound binds to a narrow cleft on β-catenin, while the phenoxybenzene moiety interacts with a polar hotspot. acs.org
Immunofluorescence and Immunocytochemistry
Immunofluorescence and immunocytochemistry techniques have been employed to visualize the subcellular localization of β-catenin in response to this compound treatment. In the NCI-H295 adrenocortical carcinoma cell line, which exhibits nuclear and cytoplasmic β-catenin expression under basal conditions, treatment with this compound led to a dose-dependent decrease in both nuclear and cytoplasmic β-catenin staining. oncotarget.comresearchgate.net At higher concentrations, nuclear β-catenin was reported to be absent, with very low levels of cytoplasmic expression remaining. oncotarget.comresearchgate.net These results provide visual confirmation that this compound inhibits the nuclear accumulation of β-catenin, a critical step in Wnt pathway activation. oncotarget.com
In Vivo Preclinical Model Systems
The antitumor effects of this compound have also been evaluated in in vivo preclinical models, primarily using xenografts. nih.gov In a xenograft model of colorectal cancer, this compound was shown to inhibit tumor growth, with a more pronounced effect when used in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govfigshare.com These studies involve the transplantation of human cancer cells into immunodeficient mice to create a tumor-bearing model. meliordiscovery.com The activity of this compound in these models is assessed by monitoring tumor growth and through subsequent histological, biochemical, and gene expression analyses of the tumor tissue. nih.gov Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into mice, are also utilized to better recapitulate the complexity of human tumors and predict clinical outcomes. meliordiscovery.cominnosignbio.com
Xenograft Models
Xenograft models are a cornerstone in the preclinical evaluation of this compound's anticancer activity. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the in vivo study of tumor growth. Research on this compound has utilized cell-derived xenograft assays where mice are induced with tumors and subsequently treated with the inhibitor to assess its impact on tumorigenesis. biorxiv.org
A prominent example is the use of a colorectal cancer (CRC) xenograft model to investigate the effects of this compound. nih.govresearchgate.net In these studies, CRC cells are implanted in mice, and the resulting tumor growth is monitored following treatment with this compound, both as a standalone agent and in combination with other chemotherapy drugs like 5-fluorouracil (5-FU). nih.govresearchgate.net This approach allows for a direct assessment of the compound's ability to inhibit tumor growth in a living system. nih.gov Additionally, xenograft models have been instrumental in demonstrating the antileukemic activity of this compound. nih.gov
Orthotopic Mouse Models
Based on the available research, specific studies detailing the use of this compound in orthotopic mouse models have not been identified. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in the animal, are considered highly relevant for studying metastasis and the tumor microenvironment. researchgate.netucl.ac.uk While in vitro studies on pancreatic cancer cells supported the rationale for future in vivo evaluation of this compound, the deployment of orthotopic models in this context has not been documented in the provided sources. researchgate.net
Evaluation of Tumorigenesis and Metastatic Progression
The evaluation of this compound's effect on tumorigenesis and metastatic progression in vivo is a critical component of its preclinical assessment. Studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth. nih.govresearchgate.net This effect was observed to be more pronounced when this compound was used in combination with 5-FU. nih.govresearchgate.net
Beyond inhibiting primary tumor growth, this compound has been shown to interfere with processes essential for metastatic progression. Research indicates the compound inhibits the migration and invasion of cancer cells. researchgate.netnih.gov This is achieved by modulating key proteins involved in cell adhesion and tissue remodeling. For instance, this compound perturbs E-cadherin and downregulates matrix metalloproteinases MMP3 and MMP9. researchgate.netnih.gov The compound also inhibits the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion, by increasing E-cadherin while decreasing N-cadherin and ZEB1. researchgate.net In vitro wound-healing assays provided quantitative data on the inhibition of cell migration, a key indicator of metastatic potential. nih.gov
Cell Line | Treatment | Time Point | Measured Outcome | Result vs. Control | P-value | Citation |
---|---|---|---|---|---|---|
BxPC-3 | 100 µM this compound | 24 h | Migration Area | 32.1% smaller | p = 0.006 | nih.gov |
BxPC-3 | 100 µM this compound | 36 h | Migration Area | 46.2% smaller | p = 0.004 | nih.gov |
MiaPaCa-2 | 100 µM this compound | 24 h | Migrated Cells/mm² | 4.00 (vs. 98.50) | p = 0.01 | nih.gov |
MiaPaCa-2 | 100 µM this compound | 48 h | Migrated Cells/mm² | 11.5 (vs. 235.33) | p = 0.01 | nih.gov |
Histological and Biochemical Analyses in Vivo
Following in vivo studies, tumors from xenograft models are subjected to detailed histological and biochemical analyses to understand the mechanisms behind this compound's effects. nih.govresearchgate.net Histological staining is performed on tumor samples to observe changes in tissue morphology and cellular structure resulting from treatment. nih.govresearchgate.net
Biochemical analyses are employed to investigate molecular-level changes. These analyses include assessments of oxidant/antioxidant levels through the determination of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Gene and protein expression are evaluated using techniques such as RT-PCR and western blotting. nih.govresearchgate.net Specific proteins and signaling molecules modulated by this compound treatment in vivo have been identified, including Cyclin D1, survivin, E-cadherin, monocyte chemoattractant protein-1 (MCP-1), p53, and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These analyses confirm that the compound engages its target pathway and elicits downstream effects that contribute to the observed reduction in tumor growth and progression. nih.govresearchgate.net
Challenges, Limitations, and Future Trajectories in Pnu 74654 Research
Investigating Specificity and Potential Off-Target Mechanisms
While PNU-74654 is designed to specifically inhibit the β-catenin/TCF4 interaction, a key challenge lies in thoroughly investigating its specificity and identifying any potential off-target mechanisms. The β-catenin protein is involved in various cellular processes beyond Wnt signaling, including cell adhesion through its interaction with E-cadherin and α-catenin. mdpi.comnih.govresearchgate.net Although some studies suggest this compound specifically disrupts the β-catenin/TCF4 interaction without affecting its binding to E-cadherin and α-catenin, a comprehensive understanding of all potential interactions is crucial. mdpi.com
The β-catenin/TCF4 binding surface contains "hot spots" critical for protein-protein interaction, and this compound is designed to bind to a site near the K435/R469 region of β-catenin, potentially involving narrow pockets on either side of this hot spot. medchemexpress.commdpi.comacs.org However, the potential for interaction with other proteins that bind to β-catenin or share similar binding motifs needs rigorous evaluation. mdpi.comresearchgate.net Identifying and characterizing any off-target effects is essential for predicting potential side effects and improving the therapeutic index of this compound.
Addressing Clinical Translation Considerations (e.g., toxicity evaluation)
Addressing clinical translation considerations, particularly a thorough evaluation of toxicity, is paramount before this compound can move towards clinical application. Although the prompt strictly excludes safety/adverse effect profiles and dosage/administration information, the evaluation of toxicity is explicitly mentioned in the outline as a clinical translation consideration.
Preclinical studies have utilized a range of doses in both in vitro and in vivo settings. mdpi.com However, a more precise and systematic evaluation of potential toxicities across different organ systems is necessary to determine safe and effective dose ranges for human trials. The fact that this compound is not an FDA-approved drug underscores the need for comprehensive safety assessments. oncotarget.comselleckchem.com The complexity of the Wnt pathway and its crucial roles in normal development and tissue homeostasis across various organs raise concerns about potential on-target toxicities in non-cancerous tissues. nih.govaacrjournals.org
Elucidating Novel Molecular Pathways and Interaction Partners
Further research is needed to fully elucidate the novel molecular pathways and interaction partners influenced by this compound. While its primary mechanism involves the β-catenin/TCF4 interaction, studies have indicated effects on other pathways, such as the TNFR1/IKB alpha/p65 signaling pathway in testicular cancer cells and the NF-κB pathway in hepatocellular carcinoma and pancreatic cancer cells. mdpi.comnih.govnih.gov this compound has also been shown to affect the expression of various proteins involved in cell cycle regulation (e.g., cyclin E, CDK2, p27, cyclin D1, survivin) and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, N-cadherin, ZEB1, HIF-1α). mdpi.comnih.govnih.govmdpi.com
Understanding these broader effects and identifying additional interaction partners will provide a more complete picture of how this compound exerts its therapeutic effects and could reveal potential synergistic opportunities with other targeted therapies. For example, research has explored combinations of this compound with chemotherapy agents like fluorouracil and gemcitabine (B846), showing synergistic antiproliferative effects. mdpi.comnih.govnih.gov
Developing Advanced Preclinical Models for Comprehensive Assessment
The development and utilization of more advanced preclinical models are crucial for a comprehensive assessment of this compound. While studies have used various cancer cell lines and mouse xenograft models, these models may not fully recapitulate the complexity of human cancers and the tumor microenvironment. mdpi.comnih.govmdpi.com
Future research trajectories should involve the use of more physiologically relevant models, such as patient-derived organoids, co-culture systems that include stromal and immune cells, and genetically engineered mouse models that more closely mimic the genetic alterations seen in human tumors. These advanced models can provide better insights into the efficacy, specificity, and potential for resistance to this compound in a setting that more closely resembles the clinical scenario, thereby improving the predictability of clinical outcomes.
Q & A
Q. What is the molecular mechanism of PNU-74654 in inhibiting the Wnt/β-catenin pathway?
this compound disrupts the interaction between β-catenin and TCF4 (T-cell factor 4), a critical step in Wnt signaling. It binds to β-catenin with a dissociation constant (Kd) of 450 nM, preventing TCF4-mediated transcriptional activation of Wnt target genes. This inhibition reduces nuclear β-catenin accumulation and downregulates downstream genes like Cyclin D1 and c-Myc. Experimental validation typically involves co-immunoprecipitation assays, luciferase reporter systems (e.g., TOPFlash/FOPFlash), and Western blotting to quantify β-catenin levels in cytoplasmic vs. nuclear fractions .
Q. Which experimental models are commonly used to study this compound’s anti-proliferative effects?
Key models include:
- Cancer cell lines : NCI-H295R (adrenocortical carcinoma), BxPC-3 and MiaPaCa-2 (pancreatic cancer), HepG2 and Huh7 (hepatocellular carcinoma).
- Assays : Cell viability (MTT/CellTiter-Glo), clonogenic survival, apoptosis (Annexin V/PI staining), and cell cycle analysis (flow cytometry for G1/S/G2-M phases). Dose-response curves (e.g., 10–100 μM) and time-course experiments (24–96 hours) are standard to assess efficacy .
Q. How does this compound affect steroidogenesis in adrenocortical cancer cells?
In NCI-H295R cells, this compound reduces cortisol, testosterone, and aldosterone secretion by downregulating steroidogenic enzymes (e.g., CYP21A2, STAR) and transcription factors (e.g., SF1). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and qPCR are used to quantify hormone levels and gene expression, respectively .
Advanced Research Questions
Q. How can researchers address cell-type-specific discrepancies in this compound’s efficacy (e.g., no effect in HeLa cells)?
Cell-type variability may arise from differences in Wnt pathway dependency, β-catenin mutation status, or compensatory signaling. To mitigate this:
Q. What experimental designs are recommended to analyze contradictory data on this compound’s role in cell migration?
For example, while this compound inhibits migration in pancreatic cancer (via Wnt4/Frizzled2 axis disruption), its effect in other cancers may vary. Recommendations include:
- Functional assays : Scratch wound healing, Transwell migration, and invasion (Matrigel-coated inserts).
- Pathway-specific inhibitors : Combine this compound with inhibitors of EMT (e.g., TGF-β inhibitors) to isolate Wnt-specific effects.
- Single-cell RNA-seq : Resolve heterogeneity in migratory vs. non-migratory subpopulations .
Q. How can this compound be leveraged in combination therapies to enhance chemosensitivity?
Synergistic effects have been observed with 5-fluorouracil in breast cancer and chemotherapeutics in acute myeloid leukemia. Methodologies include:
- Dose-matrix assays : Test this compound with standard chemotherapies (e.g., gemcitabine, doxorubicin) using Chou-Talalay synergy analysis.
- In vivo xenografts : Monitor tumor regression and survival in mice treated with combinatorial regimens.
- Biomarker profiling : Measure apoptotic markers (e.g., cleaved caspase-3) and survival proteins (e.g., Bcl-xL, survivin) to identify mechanistic synergies .
Q. What statistical approaches are critical for validating this compound’s impact in preclinical studies?
- Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo studies.
- Dose-response modeling : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- Multivariate analysis : Address confounding variables (e.g., cell confluency, batch effects) via mixed-effects models.
- Reproducibility : Include ≥3 biological replicates and report SEM/confidence intervals .
Methodological Considerations
Q. How should researchers optimize this compound treatment protocols to minimize off-target effects?
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
- Time-course experiments : Short-term exposure (24–48 hours) for acute pathway inhibition vs. long-term (72+ hours) for phenotypic changes.
- Control experiments : Include β-catenin-independent models (e.g., HeLa) to confirm Wnt-specific activity .
Q. What techniques are recommended to assess this compound’s effect on cancer stemness?
Q. How can in vitro findings on this compound be translated to in vivo models?
- Dosing : Start with 10–50 mg/kg (intraperitoneal) based on prior PK/PD studies.
- Endpoint analysis : Measure tumor volume, metastatic burden (IVIS imaging), and Wnt target gene expression (IHC/RNAscope).
- Toxicity screening : Monitor liver/kidney function (serum ALT, creatinine) and hematological parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.